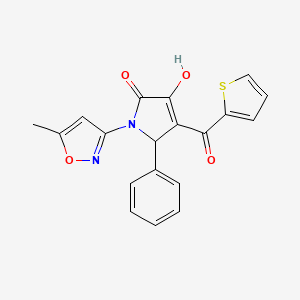

3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

3-Hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name |

4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c1-11-10-14(20-25-11)21-16(12-6-3-2-4-7-12)15(18(23)19(21)24)17(22)13-8-5-9-26-13/h2-10,16,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINOZBDFMNSJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the three-component reaction of α-ketoglutaric acid or its diethyl ester with 3-amino-5-methylisoxazole and aromatic aldehydes. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: It may have applications in drug discovery and development.

Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may depend on the biological context in which it is used. For example, it may bind to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids

Isoxazole derivatives

Thiophene-2-carbonyl-containing compounds

This comprehensive overview provides a detailed understanding of 3-Hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Biological Activity

3-Hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a novel compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antibacterial and antioxidant effects, as well as potential therapeutic applications.

Structural Characteristics

The compound features a complex structure characterized by multiple functional groups:

- Pyrrole Ring : A five-membered nitrogen-containing heterocycle.

- Hydroxyl Group : Contributes to the compound's reactivity and solubility.

- Isoxazole and Thiophene Moieties : These heterocycles enhance the compound's biological activity through unique interactions with biological targets.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. The mechanism of action appears to involve the inhibition of specific bacterial proteins essential for survival and pathogenicity. Key findings include:

- Inhibition of Bacterial Growth : Studies have shown effective inhibition against various strains, including Gram-positive and Gram-negative bacteria.

- Potential Applications : The compound may serve as a lead in the development of new antimicrobial therapies.

Antioxidant Activity

The antioxidant properties of this compound are notable:

- Oxidative Stress Protection : It has been shown to scavenge free radicals, thereby protecting cells from oxidative damage.

- Implications for Disease Prevention : Its antioxidant activity may contribute to protective effects against diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

The synthesis of this compound typically involves multi-step organic reactions, which require precise control over reaction conditions to achieve high yields. The primary synthetic pathways include:

- Formation of the Pyrrole Ring : Utilizing sulfur ylides in reactions with carbonyl compounds.

- Functional Group Modifications : Incorporating isoxazole and thiophene moieties through selective reactions.

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Study 2: Antioxidant Potential

In vitro assays assessed the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Pyrrole ring, phenyl substituent | Moderate antibacterial |

| Compound B | Isoxazole derivative | Strong antioxidant |

| Compound C | Thiophene-based | Limited antibacterial |

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide detailed information on proton environments and carbon frameworks, especially for distinguishing pyrrole, isoxazole, and thiophene moieties .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths/angles and stereochemistry, critical for validating complex substituent arrangements .

How can reaction conditions be optimized to enhance regioselectivity during synthesis?

Q. Advanced

- Catalysts : Lewis acids (e.g., ZnCl₂) or base-assisted cyclization (e.g., K₂CO₃) improve regioselectivity in pyrrole ring formation .

- Solvent Effects : Polar solvents (DMF or DMSO) stabilize transition states, favoring desired product formation over side reactions .

- Kinetic Studies : Use time-resolved IR or NMR to track intermediate formation and adjust reaction timelines .

What methodologies are used to investigate its biological activity and molecular targets?

Q. Advanced

- In Vitro Assays : Measure binding affinities (e.g., IC₅₀) to enzymes like cyclooxygenase-2 (COX-2) or kinases using fluorescence polarization or surface plasmon resonance .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with active sites of targets like lanosterol 14-α-demethylase .

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses stability under physiological conditions .

How can computational modeling (e.g., DFT) predict reactivity and electronic properties?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, especially on the pyrrole and thiophene groups .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions to refine reaction pathways .

- Data Validation : Compare computed NMR chemical shifts with experimental data to validate accuracy .

What role do functional groups play in modulating biological activity?

Q. Basic

- Thiophene Carbonyl : Enhances lipophilicity and π-π stacking with enzyme active sites, improving binding .

- 5-Methylisoxazole : Contributes to metabolic stability by resisting oxidative degradation .

- Hydroxyl Group : Facilitates hydrogen bonding with targets like kinases or proteases .

How do thermal stability and decomposition profiles affect formulation studies?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures (e.g., >200°C) to guide storage conditions .

- DSC : Detects polymorphic transitions, ensuring consistent crystallinity in drug formulations .

- pH Stability Tests : Evaluate degradation kinetics under acidic/alkaline conditions to optimize delivery systems .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced

- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

- Meta-Analysis : Compare structural analogs (e.g., thiazolidinone derivatives) to isolate substituent-specific effects .

- Orthogonal Validation : Confirm activity via multiple methods (e.g., enzymatic assays and cell-based models) .

What strategies improve regioselectivity in functionalizing the pyrrole core?

Q. Advanced

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl group) during acylation or alkylation .

- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces side products via controlled heating .

- Catalytic Systems : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups .

Which purification techniques are optimal for isolating high-purity batches?

Q. Basic

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove impurities based on solubility differences .

- Flash Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate closely related by-products .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.